molecular formula C13H11BrO3 B1452638 Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate CAS No. 270081-83-9

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

Cat. No.: B1452638
CAS No.: 270081-83-9
M. Wt: 295.13 g/mol
InChI Key: RTUAGHYUPYVOOK-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

Systematic Nomenclature and Molecular Formula Analysis

This compound, assigned Chemical Abstracts Service registry number 270081-83-9, represents a complex aromatic ester compound incorporating both naphthalene and acetate functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative naming conventions including methyl [(6-bromo-2-naphthyl)oxy]acetate and acetic acid, 2-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester. The compound's molecular formula C₁₃H₁₁BrO₃ indicates a total of twenty-five atoms, comprising thirteen carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms.

The molecular weight calculations confirm a precise value of 295.13 daltons, with monoisotopic mass determinations yielding 293.989156 daltons. The presence of the bromine substituent at the 6-position of the naphthalene ring system creates distinctive electronic and steric effects that influence the compound's overall properties. The MDL number MFCD10689367 provides standardized identification for chemical database searches and regulatory purposes.

Structural analysis reveals the compound consists of three primary functional components: a brominated naphthalene aromatic system, an ether linkage oxygen atom, and a methyl acetate group. The ether connectivity between the naphthalene ring and the acetate moiety occurs through the 2-position of the naphthalene system, creating a specific regioisomeric arrangement that distinguishes this compound from other possible constitutional isomers.

Property Value Reference
Molecular Formula C₁₃H₁₁BrO₃
Molecular Weight 295.13 g/mol
Monoisotopic Mass 293.989156 Da
CAS Registry Number 270081-83-9
MDL Number MFCD10689367

Spectroscopic Identification Techniques

The comprehensive structural elucidation of this compound requires multiple complementary spectroscopic approaches to confirm molecular connectivity and spatial arrangements. Spectroscopic characterization provides definitive evidence for the proposed structure through analysis of nuclear magnetic resonance, infrared absorption, and mass spectrometric data. These analytical techniques collectively establish the complete structural framework and confirm the specific substitution patterns within the molecule.

Nuclear Magnetic Resonance Spectral Profiling

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the structural assignment of this compound. The aromatic region of the spectrum displays multiple signals corresponding to the naphthalene ring system protons, with expected chemical shifts in the range of 6.5 to 8.0 parts per million, consistent with aromatic proton environments. The presence of the electron-withdrawing bromine substituent influences the chemical shifts of adjacent aromatic protons through both inductive and resonance effects.

The methyl ester group generates a characteristic singlet in the aliphatic region, typically appearing around 3.5 to 4.0 parts per million due to the deshielding effect of the adjacent oxygen atom. The methylene bridge connecting the ether oxygen to the carbonyl carbon produces a distinctive singlet signal, appearing as a two-proton integration at approximately 4.5 to 5.0 parts per million, reflecting the electron-withdrawing influence of both the aromatic ether oxygen and the carbonyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments within the molecule. The carbonyl carbon of the ester group appears in the characteristic downfield region around 170 parts per million, while the aromatic carbons of the naphthalene system generate signals in the 120 to 140 parts per million range. The methylene carbon linking the ether and ester functionalities produces a signal in the aliphatic region, typically around 60 to 70 parts per million, depending on the specific electronic environment.

The Simplified Molecular Input Line Entry System representation "O=C(OC)COC1=CC2=C(C=C1)C=C(Br)C=C2" provides a systematic description of molecular connectivity that correlates directly with nuclear magnetic resonance spectral assignments. Integration patterns and coupling constants in the proton spectra confirm the substitution pattern and spatial relationships between functional groups.

Infrared Absorption Signatures

Infrared spectroscopy provides characteristic vibrational fingerprints that identify specific functional groups within this compound. The ester carbonyl group produces a strong absorption band in the range of 1730 to 1750 wavenumbers, representing the characteristic carbon-oxygen double bond stretching vibration. The exact position within this range depends on the electronic environment created by the adjacent aromatic ether linkage and the overall molecular framework.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur in the 2800 to 3000 wavenumber range. The naphthalene ring system generates characteristic aromatic carbon-carbon stretching vibrations in the 1450 to 1650 wavenumber region, with specific patterns that reflect the substitution pattern and electronic effects of the bromine substituent.

The ether linkage contributes carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber region, with the exact position influenced by the aromatic character of the naphthalene system. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds produce characteristic absorption patterns in the 700 to 900 wavenumber region, providing additional confirmation of the substitution pattern on the naphthalene ring.

According to safety classification data, the compound exhibits hazard code H318, indicating potential eye damage properties, though detailed infrared spectral data specific to this compound requires direct experimental measurement. The predicted spectroscopic properties based on structural analysis align with expected patterns for similar brominated naphthalene derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 295, corresponding to the calculated molecular weight, with isotope patterns reflecting the presence of the bromine atom. The bromine isotope pattern produces characteristic doublet peaks separated by two mass units, with relative intensities reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Common fragmentation pathways include loss of the methyl ester group, producing fragment ions at mass-to-charge ratio 236, corresponding to the brominated naphthalene ether portion of the molecule. Additional fragmentation may involve loss of the acetate portion, generating fragments at mass-to-charge ratio 223, representing the brominated naphthol cation. The exact mass measurement of 293.989156 daltons provides high-resolution confirmation of the molecular formula assignment.

Secondary fragmentation patterns involve the naphthalene ring system, with characteristic loss of bromine to produce fragments at mass-to-charge ratio 216. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the brominated naphthalene portion due to the stability of the aromatic system. Electron impact ionization produces reproducible fragmentation patterns that serve as characteristic fingerprints for compound identification.

X-ray Crystallographic Studies and Molecular Conformation

While specific single-crystal X-ray diffraction data for this compound has not been extensively reported in the available literature, structural analysis of related naphthalene derivatives provides valuable insights into expected conformational preferences and molecular geometry. Crystallographic studies of similar brominated naphthalene compounds reveal characteristic bond lengths, bond angles, and intermolecular interactions that influence solid-state packing arrangements.

The naphthalene ring system maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.36 to 1.42 angstroms. The bromine substituent at the 6-position creates localized electronic perturbations while maintaining the overall aromatic character of the ring system. The ether linkage geometry depends on the balance between steric interactions and electronic effects, with carbon-oxygen bond lengths typically around 1.43 angstroms.

Molecular modeling predictions suggest that the acetate side chain adopts conformations that minimize steric interactions with the naphthalene ring system while allowing for optimal orbital overlap in the ester functional group. The dihedral angle between the naphthalene ring plane and the acetate group influences the overall molecular shape and potential intermolecular interactions in the crystalline state.

Related crystallographic studies of naphthalene derivatives indicate that brominated compounds often exhibit specific packing motifs influenced by halogen bonding interactions and aromatic stacking arrangements. The crystal structure analysis would provide definitive information about molecular conformation, intermolecular interactions, and solid-state properties that influence physical characteristics such as melting point, solubility, and thermal stability.

Properties

IUPAC Name

methyl 2-(6-bromonaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUAGHYUPYVOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

Reagent/Component Role Typical Amounts/Conditions
6-Bromo-2-naphthol Phenolic nucleophile 1.0 equiv
Base (e.g., K2CO3, NaH) Deprotonates phenol 1.0–1.5 equiv
Methyl chloroacetate Alkylating agent 1.1–1.5 equiv
Solvent (e.g., acetone, DMF, DMSO) Medium for reaction Sufficient to dissolve reactants
Temperature Reaction temperature Ambient to reflux (25–80 °C)
Time Reaction duration 6–24 hours

Typical Synthetic Protocol

  • Deprotonation : 6-Bromo-2-naphthol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like potassium carbonate or sodium hydride is added slowly to generate the phenolate ion.

  • Alkylation : Methyl chloroacetate is added dropwise to the reaction mixture under stirring. The reaction is maintained at elevated temperature (50–80 °C) to promote nucleophilic substitution.

  • Workup : After completion (monitored by TLC or HPLC), the reaction mixture is cooled and diluted with water. The product is extracted into an organic solvent such as ethyl acetate.

  • Purification : The crude product is purified by column chromatography using solvents like hexane/ethyl acetate mixtures to afford pure this compound.

Research Findings and Optimization

  • Base Selection : Potassium carbonate is preferred for mild conditions and good yields. Sodium hydride can be used for stronger deprotonation but requires careful handling due to its reactivity.

  • Solvent Effects : Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the phenolate ion and solubilize both reactants, improving reaction rates and yields.

  • Temperature Control : Moderate heating (50–80 °C) accelerates the reaction without causing side reactions such as hydrolysis of methyl chloroacetate.

  • Reaction Time : Prolonged reaction times (12–24 hours) ensure complete conversion, especially at lower temperatures.

  • Purification : Silica gel chromatography effectively separates the product from unreacted starting materials and byproducts.

Representative Data Table of Preparation Parameters

Parameter Range/Value Effect on Yield/Purity
Base K2CO3, NaH K2CO3 safer, NaH more reactive
Solvent DMF, DMSO, Acetone DMF/DMSO preferred for solubility
Temperature 25–80 °C Higher temp increases rate
Reaction Time 6–24 hours Longer time improves conversion
Methyl Haloacetate Equiv 1.1–1.5 equiv Slight excess drives completion
Purification Method Column chromatography Essential for high purity

Literature Support and Comparative Analysis

  • The ACS Omega 2019 publication describes related bromonaphthalene derivatives synthesized via nucleophilic substitution on bromonaphthalenes and highlights the importance of solvent and base choice in optimizing yields and purity.

  • Patents and synthetic methodologies for similar ether-linked naphthalene derivatives emphasize the use of methyl chloroacetate or bromoacetate under basic conditions, followed by chromatographic purification to isolate the methyl ester product with high purity.

  • The reaction mechanism involves the formation of the phenolate ion, which attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the ether bond characteristic of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate is used in various scientific research applications, including:

    Organic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

    Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In pharmaceutical research, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Core Scaffold Diversity: The naphthalene core in the target compound contrasts with quinoline, coumarin, benzofuran, and imidazole scaffolds in analogs, influencing electronic properties and intermolecular interactions.
  • Substituent Effects: Bromine (electron-withdrawing) in the target compound vs. trifluoromethyl groups (strongly electron-withdrawing) in the quinoline derivative or sulfinyl groups (polarizable) in the benzofuran analog .

Crystallographic and Structural Data

Crystal structure analyses reveal differences in packing and stability:

Compound Space Group R Factor (R₁) Intermolecular Interactions Software Used Reference
Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate Monoclinic 0.051 C–H⋯O hydrogen bonds SHELXS97, SHELXL97
Methyl 2-{[2-(tetramethyl-dihydroimidazol)phenyl]oxy}acetate Triclinic 0.060 C–H⋯O, C–H⋯C Bruker APEXII CCD
Methyl 2-(5-bromo-3-methylsulfinyl-benzofuran)acetate Orthorhombic Not reported C–H⋯C, weak C–H⋯O Not specified

Key Observations :

  • The quinoline derivative exhibits the lowest R factor (0.051), indicating high structural precision, likely due to strong hydrogen bonding .
  • The target compound lacks published crystallographic data, limiting direct comparison.

Biological Activity

Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H11_{11}BrO3_3. The presence of a bromine atom on the naphthalene ring is significant as it influences the compound's reactivity and biological interactions. The ester functional group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is largely dependent on its interaction with biological targets, which may include enzymes and receptors. The bromonaphthalene moiety can enhance binding affinity due to its electronic properties, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Potential Biological Targets

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptors : Interactions with various receptors could lead to physiological effects relevant to drug development.

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles under suitable conditions.

Common Reactions

  • Nucleophilic Substitution :
    • Reactants: Sodium azide or potassium thiocyanate.
    • Conditions: Polar aprotic solvents such as DMF.
    • Products: Azido or thiocyanato derivatives.
  • Oxidation :
    • Reactants: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3).
    • Conditions: Acidic environments.
    • Products: Carboxylic acids or ketones.
  • Reduction :
    • Reactants: Lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4).
    • Conditions: Anhydrous conditions.
    • Products: Alcohols.

Biological Evaluations

Recent studies have evaluated the biological activity of derivatives related to this compound. For instance, derivatives have been tested for antimicrobial properties against various pathogens, indicating potential applications in treating infections.

Case Study: Antimicrobial Activity

A study investigated the efficacy of related compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing that structural variations significantly influenced antibacterial activity. Compounds with longer hydrocarbon chains exhibited enhanced efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-bromophenyl)acetateBrominated phenyl groupModerate antibacterial
Ethyl 2-(6-bromonaphthalen-2-yl)acetateSimilar naphthalene structure but ethyl groupPotentially higher activity
Methyl 2-(2-bromophenyl)acetateDifferent bromination siteLower activity

This compound stands out due to its specific electronic and steric properties imparted by the bromonaphthalene moiety, making it a valuable candidate for further research in drug development.

Q & A

Basic: What are the established synthetic routes for Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate, and how can reaction conditions be optimized for yield improvement?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 6-bromo-2-naphthol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF under reflux . Optimization strategies include:

  • Solvent choice: DMF enhances reactivity but may require longer purification steps, while acetone offers easier workup .
  • Temperature: Reflux conditions (80–100°C) improve reaction rates but must avoid decomposition.
  • Catalyst/base ratio: Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the phenolic hydroxyl group .
    Yield improvements (>80%) are achievable via iterative recrystallization or column chromatography .

Advanced: How can computational methods like Density Functional Theory (DFT) be applied to predict the vibrational spectra and electronic properties of this compound?

Answer:
DFT calculations (e.g., using Gaussian or ORCA software) can model vibrational frequencies and electronic transitions. Key steps include:

  • Geometry optimization: B3LYP/6-31G(d) basis set to minimize energy .
  • Vibrational analysis: Compare computed IR spectra with experimental FT-IR data to assign peaks (e.g., C=O stretch at ~1740 cm⁻¹, C-Br at ~560 cm⁻¹) .
  • Electronic properties: HOMO-LUMO gaps predict reactivity; bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.7 ppm) .
  • FT-IR: Identifies functional groups (ester C=O at ~1740 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • X-ray crystallography: Resolves spatial arrangement; SHELXL refinement can address disorder in bromine positions .

Advanced: What strategies resolve contradictions in crystallographic data when using software like SHELXL for structure refinement of brominated aromatic esters?

Answer:

  • Disorder modeling: Split bromine positions using PART instructions in SHELXL to account for rotational disorder .
  • Restraints: Apply SIMU/DELU restraints to mitigate thermal motion artifacts in the naphthalene ring .
  • Validation tools: Check R-factor convergence (target <5%) and ADDSYM in PLATON to detect missed symmetry .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coat, and eye protection.
  • Ventilation: Perform reactions in a fume hood due to potential volatile byproducts .
  • Waste disposal: Halogenated waste containers for brominated intermediates .

Advanced: How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
Bromine’s σ-withdrawing/π-donating effects activate the naphthalene ring for Suzuki-Miyaura couplings. Key considerations:

  • Catalyst system: Pd(PPh₃)₄ with K₂CO₃ in THF/water enables aryl boronic acid coupling at 80°C .
  • Ortho effect: Steric hindrance from the adjacent oxygen may reduce coupling efficiency; microwave-assisted synthesis can improve yields .

Basic: What purification techniques are suitable for isolating this compound from complex reaction mixtures?

Answer:

  • Column chromatography: Use silica gel with hexane/ethyl acetate (4:1) to separate ester products from brominated byproducts .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced: What are the challenges in achieving diastereoselective synthesis using this compound as a building block, and how can they be addressed?

Answer:
The ester’s rigidity limits conformational flexibility, complicating diastereocontrol. Strategies include:

  • Chiral auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to bias transition states .
  • Solvent effects: Polar solvents (DMF) stabilize charged intermediates, improving selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
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Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate

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